Desmethyl Erlotinib Acetate
Overview
Description
Synthesis Analysis
The synthesis of Desmethyl Erlotinib Acetate involves multiple steps starting from 3, 4-dihydroxy benzoic acid. An improved and economical method for Erlotinib Hydrochloride synthesis, potentially applicable to its metabolites like Desmethyl Erlotinib Acetate, has been described, highlighting a modified key step involving the reduction of the 6-nitrobenzoic acid derivative to 6-aminobenzoic acid derivative using ammonium formate as an in situ hydrogen donor in the presence of palladium/charcoal (Pd/C) (Barghi et al., 2012).
Molecular Structure Analysis
Research focusing on the adsorption and desorption of Erlotinib (and by extension, its metabolites) on gold nanoparticles utilized Raman spectroscopy and UV-Vis absorption spectroscopy to examine interfacial behaviors and molecular structures. These studies provide valuable information on the molecular interactions and stability of Desmethyl Erlotinib Acetate at the nanoscale (Lam et al., 2014).
Chemical Reactions and Properties
Desmethyl Erlotinib Acetate's chemical properties, including its reactions with other compounds, can be inferred from studies on Erlotinib's degradation during water chlorination, where transformation products were identified, indicating potential environmental and metabolic pathways (Negreira et al., 2015).
Physical Properties Analysis
The analysis of Erlotinib's polymorphs and hydrates provides insights into the physical properties that could also apply to Desmethyl Erlotinib Acetate, including solubility and phase transitions, which are crucial for drug formulation and bioavailability (Thorat et al., 2021).
Scientific Research Applications
Radiation Response Enhancement : Erlotinib enhances radiation response in cancer treatment by promoting apoptosis, inhibiting EGFR autophosphorylation, and reducing Rad51 expression. This leads to significant tumor growth inhibition when combined with radiation therapy (Chinnaiyan et al., 2005).
Predictive Biomarker for Skin Rash and Survival : The erlotinib/O-desmethyl-erlotinib metabolic ratio serves as a predictive biomarker for the severity of skin rash and overall survival in patients treated with erlotinib for cancer (Steffens et al., 2016).
Treatment for Non-Small-Cell Lung Cancer : Erlotinib improves survival and symptom control in patients with advanced non-small-cell lung cancer after prior chemotherapy (Smrdel & Kovač, 2006).
First-Line Treatment for Lung Cancer : It is a safe and effective first-line treatment for European patients with advanced EGFR-mutation positive non-small-cell lung cancer, compared to standard chemotherapy (Rosell et al., 2012).
Prevention of Airway Remodeling : Erlotinib effectively prevents bronchial hyperreactivity, airway inflammation, and airway remodeling after allergen challenge in animal models (Kung et al., 2011).
Therapeutic Drug Monitoring : A developed method allows accurate quantification of erlotinib and its metabolites in human plasma, facilitating therapeutic drug monitoring and pharmacokinetic studies (Svedberg et al., 2015).
Impact on T-cell-mediated Immune Response : Erlotinib impairs T-cell-mediated immune responses, which is linked to its potent down-regulation of the c-Raf/ERK cascade and Akt signaling pathway (Luo et al., 2011).
Nanoparticle Interaction : Erlotinib binds strongly to gold nanoparticles, with its desorption being more efficient with glutathione than cell culture media. This finding has implications for drug delivery systems (Lam et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVZQAPXNUGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581467 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Erlotinib Acetate | |
CAS RN |
183320-15-2 | |
Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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